Ubrogepant belongs to a class of drugs called calcitonin gene-related peptide (CGRP) receptor antagonists [].
CGRP is a molecule involved in pain signaling and inflammation, both of which are thought to play a role in migraines [].
By blocking CGRP receptors, ubrogepant may help to reduce migraine pain and associated symptoms [].
Efficacy Studies
Several clinical trials have investigated the efficacy of ubrogepant for treating acute migraine attacks.
These studies involved randomizing participants to receive either ubrogepant or a placebo medication [, , ].
Researchers evaluated how well ubrogepant worked compared to placebo in terms of pain relief, reducing migraine symptoms like nausea and sensitivity to light and sound, and improving function in daily activities [, , ].
Findings from these studies suggest that ubrogepant is effective in treating acute migraine attacks, with a faster onset of action compared to some other migraine medications [, , ].
Safety and Tolerability
Alongside efficacy, scientific research on ubrogepant also focuses on its safety and tolerability [, , ].
These studies assess potential side effects and how well participants tolerate the medication [, , ].
Ubrogepant appears to be well-tolerated with a low incidence of side effects in clinical trials [, , ].
Further Areas of Research
Ongoing scientific research is exploring the use of ubrogepant in different migraine populations, such as people with chronic migraines or those who experience migraine aura [].
Studies are also investigating the long-term safety and efficacy of ubrogepant for migraine prevention [].
Moreno-Ajona D, Chan C, Villar-Martinez MD, Goadsby PJ: Targeting CGRP and 5-HT1F Receptors for the Acute Therapy of Migraine: A Literature Review. Headache. 2019 Jul;59 Suppl 2:3-19. doi: 10.1111/head.13582. [PMID:31291016] Rubio-Beltran E, Chan KY, Danser AJ, MaassenVanDenBrink A, Edvinsson L: Characterisation of the calcitonin gene-related peptide receptor antagonists ubrogepant and atogepant in human isolated coronary, cerebral and middle meningeal arteries. Cephalalgia. 2019 Nov 1:333102419884943. doi: 10.1177/0333102419884943. [PMID:31674221] Negro A, Martelletti P: Gepants for the treatment of migraine. Expert Opin Investig Drugs. 2019 Jun;28(6):555-567. doi: 10.1080/13543784.2019.1618830. Epub 2019 May 17. [PMID:31081399] Martelletti P, Giamberardino MA: Advances in orally administered pharmacotherapy for the treatment of migraine. Expert Opin Pharmacother. 2019 Feb;20(2):209-218. doi: 10.1080/14656566.2018.1549223. Epub 2018 Nov 26. [PMID:30475090] FDA Approved Drug Products: Ubrelvy (ubrogepant) oral tablets FDA News Release: Ubrogepant approval
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.